![molecular formula C16H11Cl3N2O2 B2570840 3,4-dichloro-N'-[(E)-3-(4-chlorophenyl)prop-2-enoyl]benzohydrazide CAS No. 478029-79-7](/img/structure/B2570840.png)
3,4-dichloro-N'-[(E)-3-(4-chlorophenyl)prop-2-enoyl]benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3,4-dichloro-N’-[(E)-3-(4-chlorophenyl)prop-2-enoyl]benzohydrazide” is a chemical compound with the molecular formula C16H12Cl2N2O2. It is related to other compounds such as 3-(4-Chlorophenyl)propionic acid and (e)-3- (4-chlorophenyl)-1- (4-methoxyphenyl)prop-2-en-1-one .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl) prop-2-en-1-one was characterized by FT-IR, UV–visible, 1H NMR, HRMS techniques . The molecular structure was elucidated using single-crystal X-ray diffraction technique .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as single-crystal X-ray diffraction . The title compound crystallizes in the orthorhombic crystal system of P-2 1 2 1 2 1 space group .
Chemical Reactions Analysis
While specific chemical reactions involving “3,4-dichloro-N’-[(E)-3-(4-chlorophenyl)prop-2-enoyl]benzohydrazide” are not available, related compounds such as 3,3′-dichloro-4,4′-diaminodiphenyl methane (MOCA) have been synthesized from o-chloroaniline and formaldehyde .
Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis Techniques : Novel compounds and their metal complexes have been synthesized from 4-acyl-5-pyrazolone and benzoyl hydrazide, leading to the development of compounds with antimalarial activities. These compounds were characterized using various spectroscopic techniques including 1H NMR, FT-IR, UV-Vis, and X-ray diffraction (Shaikh et al., 2021).
- Crystal Structure Analysis : The crystal structure of similar compounds has been determined by X-ray diffraction, offering insights into their molecular configuration and potential for forming hydrogen bonds and stacking interactions (Arfan et al., 2016).
Biomedical Applications
- Antimicrobial Activities : Research on benzohydrazide derivatives has demonstrated their potential in antimicrobial applications. Compounds have been synthesized and shown effective against various bacterial strains, indicating the role of electron-withdrawing groups in enhancing antimicrobial properties (Han, 2013).
- Antioxidant and α-Glucosidase Inhibitory Activities : Methoxy-substituted benzohydrazide derivatives have been evaluated for their antioxidant and α-glucosidase inhibitory activities. The study suggests the importance of substituents in bioactivity enhancement (Prachumrat et al., 2018).
Other Applications
- Microwave-Assisted Synthesis : The use of microwave irradiation in the synthesis of 1,2,4-triazole derivatives from benzohydrazide has been explored, showcasing an efficient and economical method for drug synthesis with significant anthelmintic and antimicrobial activities (Panda et al., 2022).
- Cancer Research : Benzohydrazide derivatives have been studied for their potential as inhibitors of prostate cancer through crystal structure analysis, Hirshfeld surface analysis, DFT, and molecular docking studies. These findings may contribute to the development of new therapeutic agents (Arjun et al., 2020).
Propriétés
IUPAC Name |
3,4-dichloro-N'-[(E)-3-(4-chlorophenyl)prop-2-enoyl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl3N2O2/c17-12-5-1-10(2-6-12)3-8-15(22)20-21-16(23)11-4-7-13(18)14(19)9-11/h1-9H,(H,20,22)(H,21,23)/b8-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKUYZXLAOIIPD-FPYGCLRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NNC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NNC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-chlorophenyl)-N'-[(E)-3,4-dichlorobenzoyl]prop-2-enehydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

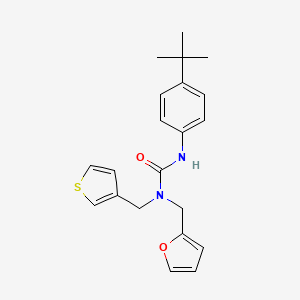

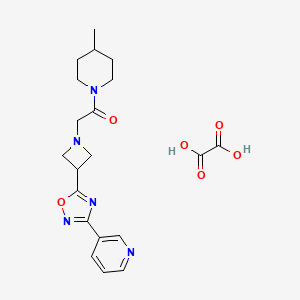
![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2570763.png)
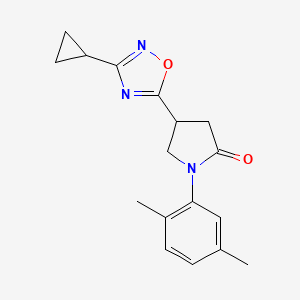
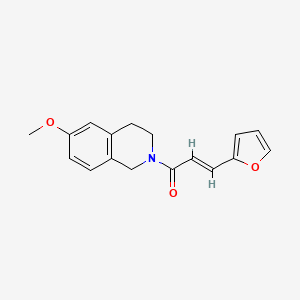
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2570767.png)
![2,3-dimethoxy-11-methyl-5,11,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-8(6H)-one](/img/structure/B2570770.png)
![2-ethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2570772.png)

![4-ethyl-5-methoxy-2-[5-methyl-4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol](/img/structure/B2570776.png)
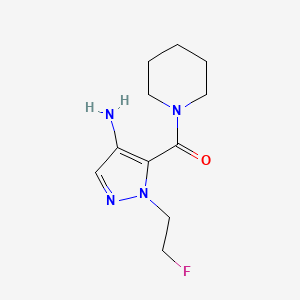
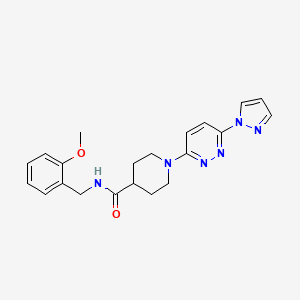
![3-chloro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]propanamide](/img/structure/B2570780.png)